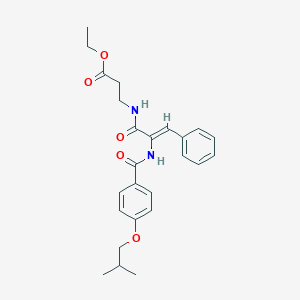
2-(2,5-dimethoxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethoxyphenyl)-1H-benzimidazole, also known as DMPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPIB is a benzimidazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole is not fully understood. However, it has been proposed that 2-(2,5-dimethoxyphenyl)-1H-benzimidazole acts by inhibiting the activity of enzymes involved in various cellular processes. 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-1H-benzimidazole has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and acetylcholinesterase. 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells. Furthermore, 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has been found to exhibit anti-inflammatory and analgesic activities.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethoxyphenyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to obtain high yields. 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has also been found to exhibit significant biological activities, making it a promising compound for further research. However, 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous environments. Furthermore, 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-1H-benzimidazole. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a photosensitizer in photodynamic therapy. Furthermore, more research is needed to understand the mechanism of action of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole and its potential applications in various fields.
Synthesis Methods
2-(2,5-dimethoxyphenyl)-1H-benzimidazole has been synthesized using different methods. One of the most common methods is the reaction of 2,5-dimethoxyaniline with o-phenylenediamine in the presence of a catalyst. Another method involves the reaction of 2,5-dimethoxyaniline with o-phenylenediamine in the presence of a solvent and a base. These methods have been optimized to obtain high yields of 2-(2,5-dimethoxyphenyl)-1H-benzimidazole.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-1H-benzimidazole has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antimicrobial, and antifungal activities. 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 2-(2,5-dimethoxyphenyl)-1H-benzimidazole has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
Product Name |
2-(2,5-dimethoxyphenyl)-1H-benzimidazole |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O2/c1-18-10-7-8-14(19-2)11(9-10)15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
OSMYIIXPXBEXRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)


![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)






![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
